Cas no 866048-82-0 (N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide)
![N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide structure](https://www.kuujia.com/scimg/cas/866048-82-0x500.png)
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-2-fluorobenzamide
- N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-2-fluorobenzenecarboxamide
- AKOS005097115
- N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide
- 5X-0947
- 866048-82-0
-
- Inchi: 1S/C18H12FN3O2/c19-14-7-3-1-5-12(14)17(23)22-18-20-9-11-10-24-15-8-4-2-6-13(15)16(11)21-18/h1-9H,10H2,(H,20,21,22,23)
- InChI Key: PXRCLPFWQGCDBC-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(NC1=NC=C2COC3C=CC=CC=3C2=N1)=O
Computed Properties
- Exact Mass: 321.09135480g/mol
- Monoisotopic Mass: 321.09135480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 464
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 64.1Ų
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614561-5mg |
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-2-fluorobenzamide |
866048-82-0 | 98% | 5mg |
¥573.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614561-10mg |
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-2-fluorobenzamide |
866048-82-0 | 98% | 10mg |
¥924.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614561-2mg |
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-2-fluorobenzamide |
866048-82-0 | 98% | 2mg |
¥495.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614561-1mg |
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-2-fluorobenzamide |
866048-82-0 | 98% | 1mg |
¥464.00 | 2024-04-27 |
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide Related Literature
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
Additional information on N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide
Professional Introduction to N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide (CAS No. 866048-82-0)
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide, with the CAS number 866048-82-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide integrates two distinct pharmacophoric regions: a chromeno[4,3-d]pyrimidine core and a 2-fluorobenzamide moiety. Such a combination has been strategically designed to enhance its potential therapeutic efficacy and selectivity.
The chromeno[4,3-d]pyrimidine scaffold is a fused heterocycle that has been extensively studied for its biological properties. It is known to possess various pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. The presence of this scaffold in N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide suggests that the compound may inherit some of these beneficial properties. Furthermore, the 2-fluorobenzamide group introduces additional functionality that can modulate the compound's interactions with biological targets. The fluorine atom in this moiety is particularly noteworthy, as it can enhance the metabolic stability and binding affinity of the molecule.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide with various biological targets. These studies have highlighted the potential of this compound to interact with enzymes and receptors involved in critical cellular pathways. For instance, preliminary simulations suggest that it may bind to kinases and other enzymes implicated in cancer progression. This aligns with the growing interest in developing small-molecule inhibitors for these targets.
In vitro studies have begun to unravel the pharmacological profile of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide. Initial experiments have demonstrated its ability to inhibit the activity of certain kinases at submicromolar concentrations. This inhibitory effect is attributed to the interaction between the chromeno[4,3-d]pyrimidine core and the kinase active site. Additionally, the 2-fluorobenzamide group appears to contribute to the compound's potency by forming hydrogen bonds with key residues in the target protein.
The fluorine atom in the 2-fluorobenzamide moiety plays a crucial role in enhancing the compound's pharmacokinetic properties. Fluorine substitution is a well-established strategy in drug design to improve metabolic stability and binding affinity. In N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide, the fluorine atom likely increases the compound's resistance to enzymatic degradation, thereby prolonging its half-life in vivo. This could be particularly beneficial for therapeutic applications where sustained drug levels are desirable.
Preclinical studies are currently underway to evaluate the safety and efficacy of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide in animal models. These studies aim to assess its potential as a lead compound for further drug development. Preliminary results are promising, showing that the compound exhibits low toxicity at relevant doses and demonstrates target-specific activity without significant off-target effects.
The development of novel therapeutic agents often involves optimizing existing molecular structures to improve their biological activity and pharmacokinetic properties. In the case of N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide, researchers are exploring various strategies to enhance its potency and selectivity. One approach involves modifying the substitution pattern on the chromeno[4,3-d]pyrimidine core to fine-tune its interactions with biological targets. Another strategy focuses on optimizing the 2-fluorobenzamide group to improve metabolic stability and solubility.
The integration of chromeno[4,3-d]pyrimidine and 2-fluorobenzamide moieties represents a innovative approach in medicinal chemistry. This combination has not only yielded a compound with promising biological activity but also opened new avenues for further research and development. As our understanding of molecular interactions continues to evolve, compounds like N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide will play a crucial role in shaping future therapeutic strategies.
In conclusion, N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-2-fluorobenzamide (CAS No. 866048-82-0) is a highly intriguing compound with significant potential in pharmaceutical applications. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. As research progresses, this compound is likely to contribute valuable insights into drug design and development, ultimately leading to novel therapeutic interventions for various diseases.
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